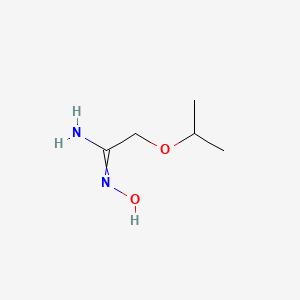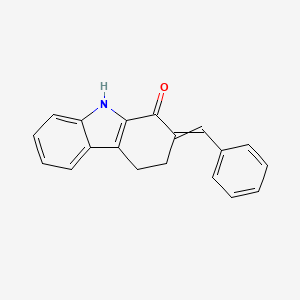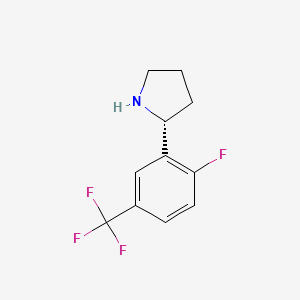![molecular formula C12H12N6 B11724335 (Z)-N'-[(pyridin-4-yl)methanimidamido]pyridine-4-carboximidamide](/img/structure/B11724335.png)
(Z)-N'-[(pyridin-4-yl)methanimidamido]pyridine-4-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N’-[(pyridin-4-yl)methanimidamido]pyridine-4-carboximidamide is a complex organic compound featuring two pyridine rings connected by a methanimidamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-[(pyridin-4-yl)methanimidamido]pyridine-4-carboximidamide typically involves the reaction of pyridine-4-carboximidamide with pyridin-4-ylmethanimidamide under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-[(pyridin-4-yl)methanimidamido]pyridine-4-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the pyridine rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-4-carboxylic acid derivatives, while reduction may produce pyridine-4-methanamine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N’-[(pyridin-4-yl)methanimidamido]pyridine-4-carboximidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as a ligand in protein binding studies. Its ability to interact with various biological targets makes it a valuable tool in understanding protein-ligand interactions.
Medicine
Medically, (Z)-N’-[(pyridin-4-yl)methanimidamido]pyridine-4-carboximidamide is explored for its potential therapeutic properties. It is investigated for its role as an inhibitor of specific enzymes or as a modulator of biological pathways.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers. Its ability to form stable complexes with metals makes it useful in catalysis and material science.
Mechanism of Action
The mechanism of action of (Z)-N’-[(pyridin-4-yl)methanimidamido]pyridine-4-carboximidamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone: This compound shares a similar pyridine structure but differs in its functional groups.
Pyrido[3,4-g]quinazoline: Another compound with a pyridine ring, known for its protein kinase inhibitory properties.
Uniqueness
(Z)-N’-[(pyridin-4-yl)methanimidamido]pyridine-4-carboximidamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ability to form stable complexes and participate in diverse chemical reactions sets it apart from other similar compounds.
Properties
Molecular Formula |
C12H12N6 |
|---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
N'-[(E)-[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboximidamide |
InChI |
InChI=1S/C12H12N6/c13-11(9-1-5-15-6-2-9)17-18-12(14)10-3-7-16-8-4-10/h1-8H,(H2,13,17)(H2,14,18) |
InChI Key |
ZYTDSZDSBJVCQY-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CN=CC=C1C(=N/N=C(\C2=CC=NC=C2)/N)N |
Canonical SMILES |
C1=CN=CC=C1C(=NN=C(C2=CC=NC=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


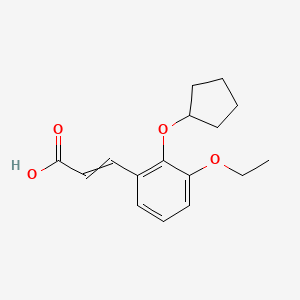
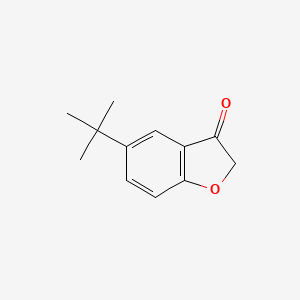
![2-[(2,5-Dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11724267.png)
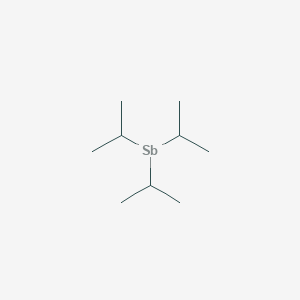
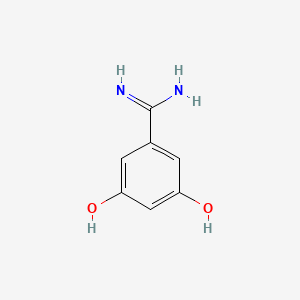
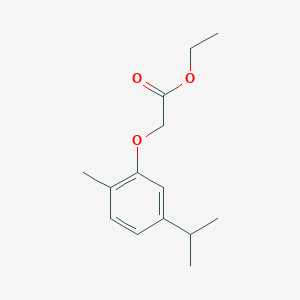
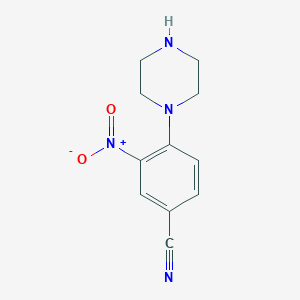
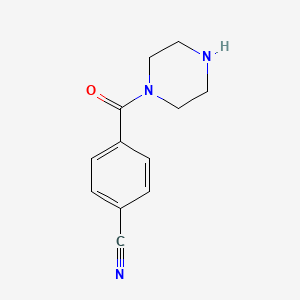
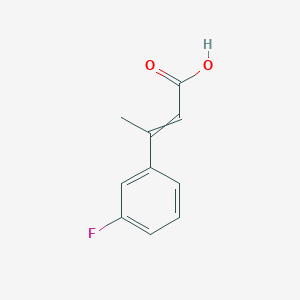
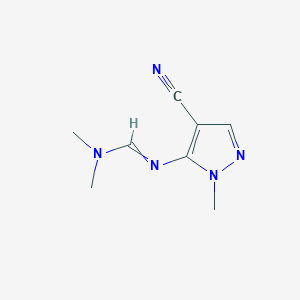
![3-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11724317.png)
